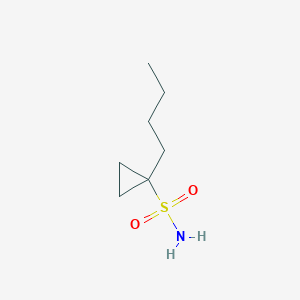
1-丁基环丙烷-1-磺酰胺
描述
Sulfonamides are a class of synthetic antimicrobial drugs that are pharmacologically used as broad spectrum for the treatment of human and animal bacterial infections . They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .
Synthesis Analysis
The most frequent and common method for the synthesis of sulfonamides involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . Sulfonimidates, which are a sulfur (VI) species, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .Molecular Structure Analysis
Sulfonimidates are a sulfur (VI) species bearing a tetrahedral sulfur centre, with four different groups attached . The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .Chemical Reactions Analysis
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .科学研究应用
纳米级 N-磺化布朗斯特酸性催化剂
一种新型纳米级 N-磺酸,包括 1-丁基环丙烷-1-磺酰胺衍生物,已被开发用于通过汉奇缩合催化合成多氢喹啉衍生物。该催化剂表现出优异的产率、较短的反应时间,并且可以在不损失其催化活性(Goli-Jolodar, Shirini, & Seddighi, 2016)的情况下多次重复使用。
Rh(I) 催化的底物控制的 C-C 键活化
对苄基磺酰胺/醇系连亚烷基环丙烷的研究导致了铑催化和底物控制的选择性 C-C 键活化过程的发现。该方法可以产生各种有机结构单元,如苯并[c]氮杂菲/氧杂菲、二氢萘-1-胺和共轭二烯(Chen, Liu, Tang, & Shi, 2016)。
AlCl3 促进的甲醛 [2 + 3]-环加成
AlCl3 已被用于促进 1,1-环丙烷二酯与 N-苄基磺酰胺的甲醛 [2 + 3]-环加成,从而产生高度立体选择性的茚满衍生物。这展示了一种独特的机制,其中供体-受体环丙烷充当 2-苯乙烯基丙二酸酯的来源(Zhu, Liu, Yu, Chen, Zhang, & Wang, 2014)。
固相萃取中的磺酰胺
磺酰胺,包括 1-丁基环丙烷-1-磺酰胺衍生物,已被评估为固相萃取过程中的吸附剂。它们在从牛乳样品中提取磺酰胺方面特别有用,表现出很高的萃取效率(Silva & Lanças, 2018)。
1,1-二氰基环丙烷的合成
使用 1-丁基环丙烷-1-磺酰胺衍生物开发了一种合成 1,1-二氰基环丙烷的一锅法。该工艺具有立体选择性和效率的优势,为创建环丙烷提供了一种新途径(Shestopalov, Rodinovskaya, Shestopalov, Zlotin, & Nesterov, 2003)。
有机催化的环丙烷化
衍生自 (2S)-吲哚啉-2-羧酸的新型芳基磺酰胺已被用作涉及 α,β-不饱和醛和硫代依里得的反应中的有机催化剂。这使得能够生产具有高对映体过量的环丙烷产物(Hartikka, Ślósarczyk, & Arvidsson, 2007)。
金属配合物中的光解
已经研究了金属配合物中磺酰胺键的光解,包括与 1-丁基环丙烷-1-磺酰胺的配合物。这项研究对于了解磺酰胺在各种化学环境中的行为非常重要(Aoki, Tomiyama, Kageyama, Yamada, Shiro, & Kimura, 2009)。
作用机制
Target of Action
1-Butylcyclopropane-1-sulfonamide belongs to the class of sulfonamides, which are known to exhibit a range of pharmacological activities . Sulfonamides are known to inhibit enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
Sulfonamides, including 1-Butylcyclopropane-1-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . This is essential for the further production of DNA in bacteria . By inhibiting this process, sulfonamides prevent bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting the enzymes involved in this pathway, sulfonamides disrupt the production of essential components required for bacterial DNA synthesis . This leads to the inhibition of bacterial growth and proliferation .
Pharmacokinetics
The pharmacokinetics of 1-Butylcyclopropane-1-sulfonamide, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME) properties . These properties determine the bioavailability of the drug, its distribution within the body, its metabolism, and its eventual excretion . The optimization of these properties is crucial for the drug’s effectiveness .
Result of Action
The primary result of the action of 1-Butylcyclopropane-1-sulfonamide is the inhibition of bacterial growth and proliferation . By inhibiting the enzymes involved in the folic acid synthesis pathway, this compound disrupts the production of components essential for bacterial DNA synthesis . This leads to the effective treatment of bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Butylcyclopropane-1-sulfonamide . These factors include the presence of other substances in the environment, the pH and temperature of the environment, and the presence of microbial communities . Understanding these factors is crucial for optimizing the use of this compound in various settings .
安全和危害
属性
IUPAC Name |
1-butylcyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-2-3-4-7(5-6-7)11(8,9)10/h2-6H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNFLXZVZGRBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CC1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

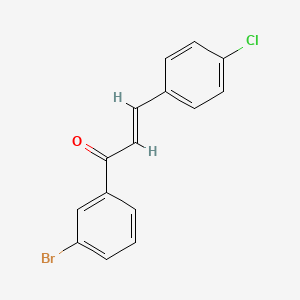
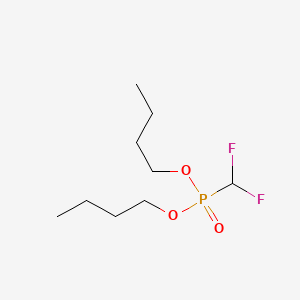

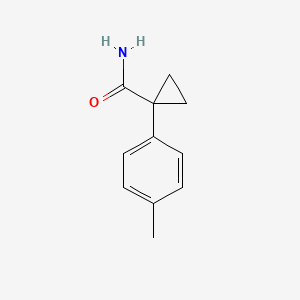
![3-[1,5,7,9,11,13,15-Heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[7.7.1.13,7.15,13.111,15]icosan-3-yl]propan-1-ol](/img/structure/B3149912.png)
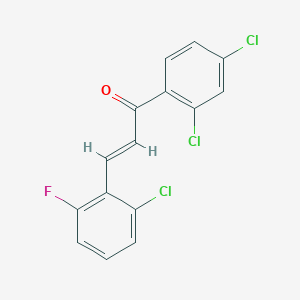
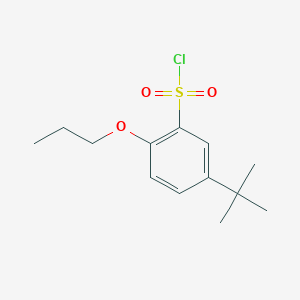


![Hexahydrofuro[2,3-b]furan-3-amine](/img/structure/B3149945.png)
![1-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol](/img/structure/B3149955.png)

![1-[(4-Methylphenyl)sulfonyl]4-(1-piperidino)piperidine-4-carboxamide](/img/structure/B3149997.png)
![2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3150002.png)